molecular formula C7H10O4 B12854950 Methyl (S)-5-oxotetrahydro-2H-pyran-2-carboxylate

Methyl (S)-5-oxotetrahydro-2H-pyran-2-carboxylate

Cat. No.: B12854950
M. Wt: 158.15 g/mol
InChI Key: QMLHQEMQWIIXNN-LURJTMIESA-N
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Description

Methyl (S)-5-oxotetrahydro-2H-pyran-2-carboxylate is an organic compound with a unique structure that includes a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-5-oxotetrahydro-2H-pyran-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable 1,3-dicarbonyl compound with an alcohol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete cyclization and esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-5-oxotetrahydro-2H-pyran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl (S)-5-oxotetrahydro-2H-pyran-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (S)-5-oxotetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. These interactions can modulate various biochemical pathways, depending on the specific enzyme involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-oxotetrahydro-2H-pyran-2-carboxylate: This compound is similar but lacks the (S)-configuration, which can affect its biological activity.

    Ethyl (S)-5-oxotetrahydro-2H-pyran-2-carboxylate: This compound has an ethyl group instead of a methyl group, which can influence its reactivity and applications.

Uniqueness

Methyl (S)-5-oxotetrahydro-2H-pyran-2-carboxylate is unique due to its specific stereochemistry, which can significantly impact its interaction with biological molecules and its overall reactivity in chemical reactions.

Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

methyl (2S)-5-oxooxane-2-carboxylate

InChI

InChI=1S/C7H10O4/c1-10-7(9)6-3-2-5(8)4-11-6/h6H,2-4H2,1H3/t6-/m0/s1

InChI Key

QMLHQEMQWIIXNN-LURJTMIESA-N

Isomeric SMILES

COC(=O)[C@@H]1CCC(=O)CO1

Canonical SMILES

COC(=O)C1CCC(=O)CO1

Origin of Product

United States

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